5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

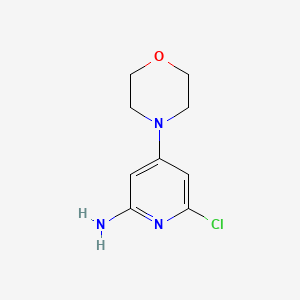

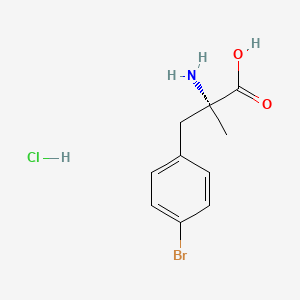

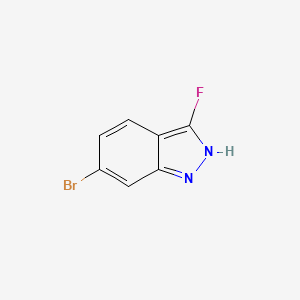

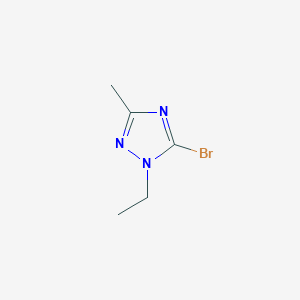

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3 . It is a solid substance . This compound is a part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole consists of a triazole ring, which contains two carbon and three nitrogen atoms . The SMILES string for this compound is CCn1ncnc1Br .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole are not detailed in the search results, triazole compounds are known to be versatile in chemical reactions due to their ability to form hydrogen bonds with different targets .Physical And Chemical Properties Analysis

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 176.01 .Applications De Recherche Scientifique

Physicochemical Properties and Biological Activity

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives have been investigated for their physicochemical properties and biological activity. One study focused on the synthesis of S-derivatives of this compound, revealing their potential in competing with broad-spectrum antibiotics like kanamycin against a range of microorganisms, suggesting antimicrobial applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Synthesis and Application in Chemistry

The compound's role in synthesis is highlighted in research exploring the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. This process utilizes bromodifluoromethylated triazole, indicating its utility in chemical synthesis (Tetrahedron, 2003).

Antimicrobial and Antifungal Effects

A study synthesized new triazole derivatives and tested their antimicrobial activities against various microorganisms. These derivatives demonstrated potential for antimicrobial and antifungal applications (European Journal of Medicinal Chemistry, 2004).

Veterinary Applications

Research has been conducted on the use of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives in veterinary medicine, focusing on their biological activity in animals and potential as veterinary drugs (Current Issues in Pharmacy and Medicine: Science and Practice, 2022).

Biological Activity Prediction

Another study analyzed the predicted biological activity of S-derivatives of this compound, indicating potential antioxidative, antitumor, antiviral, antibacterial, and diuretic activities based on its chemical structure (Current Issues in Pharmacy and Medicine: Science and Practice, 2021).

Pesticidal Applications

Investigations into pesticidal phosphorus compounds involving triazole derivatives suggest applications in plant protection, highlighting its potential use in the development of new agrochemicals (Recueil des Travaux Chimiques des Pays-Bas, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-1-ethyl-3-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNTLIIWBGSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.